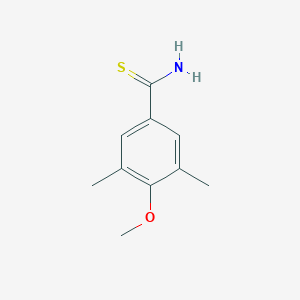
(S)-2-amino-2-(1H-indol-4-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-2-(1H-indol-4-yl)ethan-1-ol is a chiral compound that features an indole ring, which is a common structural motif in many biologically active molecules. The presence of both an amino group and a hydroxyl group makes this compound versatile in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(1H-indol-4-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with an indole derivative.
Amination: Introduction of the amino group can be achieved through reductive amination or other amination techniques.
Hydroxylation: The hydroxyl group can be introduced via oxidation reactions or by using protecting group strategies followed by deprotection.
Industrial Production Methods
In an industrial setting, the production of (2S)-2-amino-2-(1H-indol-4-yl)ethan-1-ol may involve:
Catalytic Hydrogenation: Using metal catalysts to achieve high yields.
Enzymatic Methods: Employing enzymes for stereoselective synthesis to ensure the correct chiral form.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form various amines.
Substitution: Both the amino and hydroxyl groups can undergo substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions include various indole derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as a building block in organic synthesis.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Serves as an inhibitor for certain enzymes.
Signal Transduction: Participates in cellular signaling pathways.
Medicine
Drug Development: A precursor for pharmaceuticals targeting neurological disorders.
Therapeutics: Potential use in treatments for cancer and infectious diseases.
Industry
Material Science: Utilized in the development of novel materials.
Agriculture: Employed in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism by which (2S)-2-amino-2-(1H-indol-4-yl)ethan-1-ol exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways: Modulating biochemical pathways such as neurotransmission or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Tryptophan: An essential amino acid with a similar indole structure.
Serotonin: A neurotransmitter derived from tryptophan.
Indole-3-acetic acid: A plant hormone with an indole ring.
Uniqueness
Chirality: The (2S) configuration provides specific stereochemical properties.
Functional Groups: The combination of amino and hydroxyl groups offers unique reactivity.
Propiedades
Fórmula molecular |
C10H12N2O |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(1H-indol-4-yl)ethanol |
InChI |
InChI=1S/C10H12N2O/c11-9(6-13)7-2-1-3-10-8(7)4-5-12-10/h1-5,9,12-13H,6,11H2/t9-/m1/s1 |
Clave InChI |
SKLQWNKIVMUKHY-SECBINFHSA-N |
SMILES isomérico |
C1=CC(=C2C=CNC2=C1)[C@@H](CO)N |
SMILES canónico |
C1=CC(=C2C=CNC2=C1)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H,2H,6H,7H,8H-indeno[5,4-b]furan-8-amine hydrochloride](/img/structure/B13612800.png)

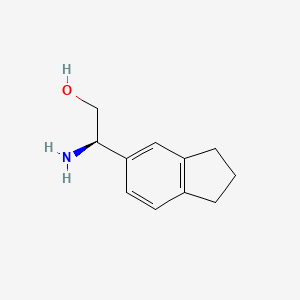


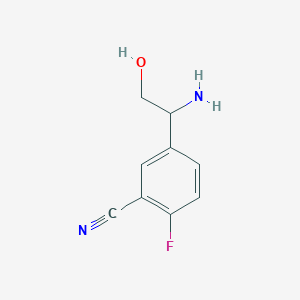
![1-[2-Chloro-5-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13612823.png)
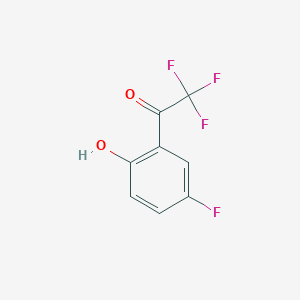
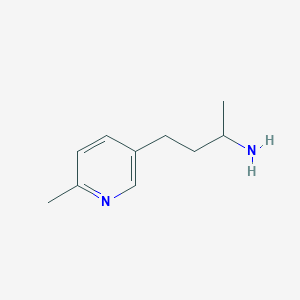
![2-[(1,5-dimethyl-1H-pyrazol-4-yl)oxy]benzonitrile](/img/structure/B13612842.png)
![(4-(Trifluoromethyl)-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B13612846.png)

